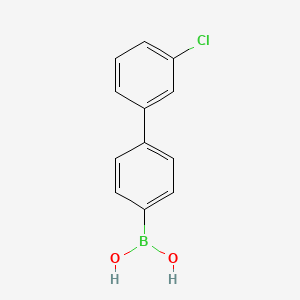

3'-Chlorobiphenyl-4-boronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Building Blocks

Arylboronic acids are a class of organic compounds that have become indispensable in modern organic chemistry. wisdomlib.org Their prominence is largely due to their role as key coupling partners in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. wisdomlib.orgresearchgate.net These compounds are generally stable, have low toxicity, and are easy to prepare, making them highly attractive for a wide range of synthetic applications. organic-chemistry.orgnih.gov

The versatility of arylboronic acids extends beyond the Suzuki reaction. They can also serve as precursors to aryl radicals under oxidative conditions, opening up alternative pathways for carbon-carbon bond formation. rsc.orgrsc.orgbohrium.com This dual reactivity, participating in both traditional cross-coupling and radical reactions, underscores their importance as multifaceted building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. rsc.orgdoaj.orgmdpi.com

Importance of Biphenyl (B1667301) Scaffolds in Advanced Organic Synthesis

Biphenyl scaffolds, which consist of two connected phenyl rings, are a recurring structural motif in a vast array of biologically active molecules and functional materials. researchgate.netdoaj.org Their presence in natural products and pharmaceutical agents highlights their significance in medicinal chemistry, with applications ranging from anti-inflammatory and antihypertensive drugs to anticancer and anti-HIV agents. doaj.org

The ability to introduce various substituents onto the biphenyl core allows for the fine-tuning of a molecule's steric and electronic properties. This modularity is crucial in drug design and the development of new materials. The synthesis of these scaffolds often relies on cross-coupling reactions, where compounds like 3'-Chlorobiphenyl-4-boronic acid play a pivotal role in constructing the biphenyl framework with specific substitution patterns. researchgate.netdoaj.org The introduction of functionalities like a chlorine atom, as seen in this compound, can further influence the molecule's properties and provide a handle for subsequent chemical transformations.

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and related compounds primarily focuses on their application in cross-coupling reactions to synthesize complex molecular architectures. For instance, research has demonstrated the use of similar chlorophenylboronic acids in palladium-catalyzed Suzuki-Miyaura reactions to create biaryl and heteroaryl compounds. researchgate.netmdpi.com These reactions are often optimized to achieve high yields under mild and environmentally friendly conditions, such as using aqueous phases or ligand-free catalysts. researchgate.net

Furthermore, the development of novel catalytic systems that can efficiently couple challenging substrates, including deactivated aryl chlorides, remains an active area of investigation. researchgate.net The unique electronic and steric properties imparted by the chloro-substituted biphenyl structure of this compound make it a valuable substrate in these studies. Researchers are also exploring the synthesis of complex molecules with potential applications in materials science and medicinal chemistry, where the biphenyl unit serves as a key structural element. For example, biphenyl scaffolds are being incorporated into novel antifungal agents and inhibitors of enzymes like succinate (B1194679) dehydrogenase. acs.org

Below is a table summarizing the key properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 3'-chloro[1,1'-biphenyl]-4-ylboronic acid | sigmaaldrich.com |

| CAS Number | 1025496-32-5 | sigmaaldrich.com |

| Molecular Formula | C12H10BClO2 | sigmaaldrich.com |

| Molecular Weight | 232.47 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Refrigerator | sigmaaldrich.com |

Properties

IUPAC Name |

[4-(3-chlorophenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTJADAVSSOHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585714 | |

| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025496-32-5 | |

| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chlorobiphenyl 4 Boronic Acid

Strategic Approaches to Arylboronic Acid Synthesis

The synthesis of arylboronic acids can be broadly categorized into several key strategic approaches. These methods offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Electrophilic Trapping of Arylmetal Intermediates

A classic and widely employed method for the synthesis of arylboronic acids involves the reaction of an arylmetal intermediate with a boron electrophile, typically a trialkyl borate (B1201080). researchgate.netmdpi.com The arylmetal species is most commonly an organomagnesium (Grignard) or organolithium reagent, generated from the corresponding aryl halide.

The general sequence involves:

Formation of the arylmetal reagent from an aryl halide (e.g., aryl bromide or iodide).

Reaction of the arylmetal with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures to form a boronate ester.

Hydrolysis of the boronate ester under acidic conditions to yield the final arylboronic acid. mdpi.com

This method's success is often dependent on the stability of the arylmetal intermediate and its compatibility with other functional groups present in the molecule. acs.org For instance, the synthesis of 3-chlorophenylboronic acid has been achieved by reacting 3-chlorobenzene magnesium chloride with trimethylborate at low temperatures.

Flow chemistry has also been utilized for the electrophilic trapping of organolithium intermediates, enabling the preparation of boronic esters with electrophilic functional groups that might not be stable under batch conditions. rsc.org

Lithium-Halogen Exchange Pathways

Lithium-halogen exchange is a powerful technique for generating aryllithium species, which can then be trapped with a borate ester. researchgate.net This method is particularly useful for aryl bromides and iodides and often proceeds rapidly at low temperatures. harvard.edu The rate of exchange typically follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. princeton.edu

A key advantage of this pathway is the ability to perform the reaction as an "in situ quench," where the organolithium reagent is generated in the presence of the trapping agent (the borate ester). acs.org This can be beneficial for substrates that are sensitive to the highly reactive organolithium species. acs.org However, for less reactive aryl halides, a sequential addition, where the aryllithium is formed first, may be necessary to ensure complete consumption of the starting material. acs.org

Challenges with this method include potential side reactions and the intrinsic instability of some aryllithium intermediates. acs.orgharvard.edu For example, attempts to synthesize aryl boronic acids with an ortho-hydroxyl group via lithium-halogen exchange have sometimes resulted in protodeboronation. reddit.com

Transition Metal-Catalyzed Borylation of Aryl Halides with Diboronic Acid Reagents

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become a dominant method for synthesizing arylboronic acids and their esters. mdpi.comacsgcipr.org This approach involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis-boronic acid (BBA), in the presence of a palladium catalyst and a base. acsgcipr.orgsci-hub.seacs.org

Key features of this methodology include:

Broad Substrate Scope: It is applicable to aryl chlorides, bromides, iodides, and triflates. acsgcipr.org

High Functional Group Tolerance: The mild reaction conditions allow for the presence of various functional groups that would be incompatible with organometallic reagents. acs.orgacs.org

Direct Synthesis: Using bis-boronic acid as the diboron source allows for the direct formation of the arylboronic acid without a subsequent deprotection step. sci-hub.se

The choice of ligand for the palladium catalyst is crucial for an efficient reaction. acsgcipr.org While palladium is the most common catalyst, iron-catalyzed borylations of aryl chlorides and triflates have also been developed. acs.org Additionally, transition-metal-free borylation of aryl bromides using bis-boronic acid has been reported, offering a simpler and more cost-effective alternative. organic-chemistry.org

Table 1: Comparison of Diboron Reagents in Transition Metal-Catalyzed Borylation

| Diboron Reagent | Starting Material | Product | Key Advantages |

|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | Aryl Halides/Triflates | Arylboronic Ester | Good functional group tolerance, widely used. mdpi.comacsgcipr.org |

| Bis-boronic Acid (BBA) | Aryl Halides | Arylboronic Acid | Direct formation of boronic acid, avoids deprotection. sci-hub.se |

| Tetrahydroxydiboron | Aryl Halides | Arylboronic Acid | Can be used in water as a solvent. acsgcipr.org |

Direct C-H Borylation Methodologies

Direct C-H activation and borylation have emerged as a highly atom-economical and efficient strategy for the synthesis of arylboronic acids. rsc.orgrsc.org This method avoids the pre-functionalization required in traditional methods (i.e., the synthesis of aryl halides). Iridium-catalyzed systems are commonly employed, and the regioselectivity is often governed by steric factors, favoring borylation at the least hindered position. rsc.orgrsc.org

However, recent advancements have focused on developing directed C-H borylation reactions, where a directing group on the substrate controls the position of borylation. rsc.orgrsc.org This allows for site-selective functionalization that would be difficult to achieve otherwise. Both metal-catalyzed and metal-free directed C-H borylation methods have been developed. nih.gov For instance, BBr₃ has been shown to act as both a reagent and a catalyst in the metal-free directed borylation of indoles. nih.gov

Regioselective Synthesis of Substituted Biphenylboronic Acids

The synthesis of specifically substituted biphenylboronic acids, such as 3'-chlorobiphenyl-4-boronic acid, often relies on a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms the biphenyl (B1667301) core by coupling an aryl halide with an arylboronic acid. rsc.org

For this compound, a common strategy would involve the coupling of:

3-chlorophenylboronic acid with 4-bromophenylboronic acid derivative (or vice versa).

A pre-formed chlorobiphenyl halide with a diboron reagent.

The regioselectivity is dictated by the starting materials chosen for the coupling reaction. For example, to synthesize ortho-iodobiphenylboronic acid derivatives, a highly regioselective metal-iodine exchange of 2,3-diiodobiphenyls has been reported, where the site-selectivity is controlled by the size of the biphenyl fragment. rsc.org

Novel Synthetic Routes for the Boronic Acid Moiety in Biphenyl Systems

Research continues to uncover novel and more efficient ways to introduce the boronic acid functionality into complex molecules like biphenyls.

One innovative approach is the palladium-catalyzed decarbonylative borylation. This method utilizes readily available carboxylic acids as starting materials. For instance, benzylic carboxylic acids can be converted to their corresponding benzylboronates through a selective C-O bond cleavage and CO extrusion. acs.org This strategy offers a new disconnection for the synthesis of boronic esters.

Another area of development is the use of photoinduced borylation reactions. For example, 2-naphthol (B1666908) can mediate the photoinduced borylation of aryl halides to furnish boronate esters under mild conditions. organic-chemistry.org This method proceeds via a halogen-bonding complex and photoinduced electron transfer.

Furthermore, nickel-catalyzed three-component carboamination of internal alkynes with organoboronic acids and anthranils provides a regio- and stereoselective route to tetrasubstituted enamines, showcasing the versatility of boronic acids in multicomponent reactions. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Chlorophenylboronic acid |

| 4-Bromophenylboronic acid |

| 2,3-Diiodobiphenyls |

| ortho-Iodobiphenylboronic acid |

| Trimethyl borate |

| Triisopropyl borate |

| Bis(pinacolato)diboron (B₂pin₂) |

| Bis-boronic acid (BBA) |

| Tetrahydroxydiboron |

| Diisopropylaminoborane |

| BBr₃ (Boron tribromide) |

| 2-Naphthol |

| Anthranils |

Cross Coupling Reactivity of 3 Chlorobiphenyl 4 Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgwikipedia.org

Mechanistic Elucidation of Transmetalation

The presence of a base is crucial for the Suzuki-Miyaura reaction to proceed efficiently. jyu.fi The base plays multiple roles, including the activation of the boronic acid. researchgate.net One key role of the hydroxide (B78521) ion, often generated in situ from the base, is to facilitate the transmetalation step. chembites.orgresearchgate.net

Two primary pathways have been proposed for the role of hydroxide in transmetalation:

The Boronate Pathway: In this pathway, the hydroxide ion attacks the electron-deficient boron atom of the boronic acid to form a more nucleophilic boronate species (ArB(OH)3-). chembites.orgresearchgate.net This activated boronate then reacts with the palladium(II) complex (Ar'PdL2X), transferring the aryl group to the palladium center. nih.govresearchgate.net

The Oxo-Palladium Pathway: Alternatively, the hydroxide can react with the palladium(II) halide complex (Ar'PdL2X) to form a palladium-hydroxo complex (Ar'PdL2OH). chembites.orgrsc.org This complex is more reactive towards the neutral boronic acid, facilitating the transfer of the aryl group. chembites.orgrsc.org

Kinetic and mechanistic studies have provided evidence for both pathways, and the dominant pathway can depend on the specific reaction conditions, including the nature of the reactants, ligands, and the base used. chembites.orgnih.gov For instance, the use of phase-transfer catalysts in biphasic systems has been shown to shift the dominant transmetalation pathway from the oxo-palladium to the boronate pathway, leading to significant rate enhancements. nih.gov The concentration of hydroxide is also a critical factor; while it promotes the reaction, excessively high concentrations can lead to the formation of unreactive boronate species. researchgate.net

The isolation and characterization of intermediate palladium complexes have been instrumental in elucidating the mechanism of the Suzuki-Miyaura reaction. rsc.orgillinois.edu Low-temperature rapid injection NMR spectroscopy has enabled the detection and characterization of pre-transmetalation intermediates, which contain a Pd-O-B linkage. illinois.edu

Two distinct types of pre-transmetalation intermediates have been identified:

A tricoordinate boronic acid complex. illinois.edu

A tetracoordinate boronate complex. illinois.edu

Furthermore, studies have shown that the structure of the palladium complex significantly influences its reactivity. For example, aryl palladium hydroxo complexes have been synthesized and shown to react much faster with arylboronic acids compared to the corresponding aryl palladium halide complexes with aryl trihydroxyborates. chembites.org This finding provides strong support for the oxo-palladium pathway being a kinetically favorable route for transmetalation. chembites.org The equilibrium between the palladium-halide and palladium-hydroxo complexes is also a key factor, and these hydroxo complexes have been established as both kinetically and thermodynamically competent intermediates. chembites.org

Scope and Limitations with Variously Substituted Coupling Partners

The Suzuki-Miyaura reaction is known for its broad substrate scope, accommodating a wide variety of functional groups on both the boronic acid and the organic halide. libretexts.orgrsc.org However, the reactivity can be influenced by the electronic and steric properties of the substituents.

For a compound like 3'-Chlorobiphenyl-4-boronic acid, the chlorine substituent on one of the phenyl rings introduces an electron-withdrawing group, which can affect the nucleophilicity of the boronic acid. The biphenyl (B1667301) structure itself adds steric bulk.

Generally, electron-donating groups on the boronic acid enhance its reactivity, while electron-withdrawing groups can decrease it. Conversely, electron-withdrawing groups on the aryl halide tend to accelerate the oxidative addition step. rsc.org The presence of ortho-substituents on either coupling partner can introduce steric hindrance, potentially slowing down the reaction. beilstein-journals.orgresearchgate.net

Despite these considerations, the Suzuki-Miyaura reaction has been successfully employed for the coupling of a wide range of substituted aryl chlorides and arylboronic acids, often achieving good to excellent yields. rsc.org The reaction tolerates various functional groups such as acyl, formyl, nitro, and nitrile groups. rsc.org

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with various substituted aryl chlorides and a generic phenylboronic acid, which provides an indication of the types of transformations possible for a substituted biphenylboronic acid.

| Aryl Chloride (R1-C6H4-Cl) | Phenylboronic Acid (R2-B(OH)2) | Product (R1-C6H4-C6H4-R2) | Yield (%) |

| 4-Methoxy | H | 4-Methoxybiphenyl | 96 rsc.org |

| 4-Acetyl | H | 4-Acetylbiphenyl | 96 rsc.org |

| 4-Formyl | H | 4-Formylbiphenyl | 94 rsc.org |

| 4-Nitro | H | 4-Nitrobiphenyl | 93 rsc.org |

| 2-Cyano | H | 2-Cyanobiphenyl | 70 rsc.org |

| 2-Nitro | H | 2-Nitrobiphenyl | 94 rsc.org |

| 2-Methyl | H | 2-Methylbiphenyl | 95 rsc.org |

| 2-Methoxy | H | 2-Methylbiphenyl | 95 rsc.org |

| H | 4-Cyano | 4-Cyanobiphenyl | 83 rsc.org |

| H | 4-Methyl | 4-Methylbiphenyl | 95 rsc.org |

| H | 4-Methoxy | 4-Methoxybiphenyl | 96 rsc.org |

This table is illustrative and based on general findings for Suzuki-Miyaura reactions. rsc.org Specific yields for this compound would require experimental data.

Influence of Ligand Systems and Catalyst Design on Coupling Efficiency

The choice of ligand is critical for the success of the Suzuki-Miyaura reaction, particularly when dealing with less reactive substrates like aryl chlorides. libretexts.orgresearchgate.net The ligand stabilizes the palladium catalyst, influences its reactivity, and can facilitate both the oxidative addition and reductive elimination steps. wikipedia.org

For the coupling of aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands are often employed. libretexts.orgacs.org These ligands promote the oxidative addition of the C-Cl bond, which is generally more difficult than for C-Br or C-I bonds. libretexts.org Examples of effective ligands include bulky, electron-donating phosphines like SPhos and Buchwald-type ligands. researchgate.netacs.org

The design of the catalyst system also plays a significant role. Pre-catalysts, which are stable palladium(II) complexes that are readily reduced in situ to the active palladium(0) species, have been developed to improve catalyst longevity and performance. acs.orgnih.gov Immobilizing the palladium catalyst and phosphine ligands on a polymer support can also enhance catalyst activity and stability, allowing for easier separation of the product and catalyst reuse. rsc.org

Recent advancements in ligand design have led to the development of highly active and general catalysts that can effect the coupling of sterically hindered and electron-rich aryl chlorides with arylboronic acids in high yields under mild conditions. researchgate.net The development of new palladium precatalysts has also enabled fast Suzuki-Miyaura coupling reactions of unstable boronic acids at room temperature. acs.org

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While palladium is the most common catalyst for Suzuki-Miyaura type reactions, other transition metals can also catalyze the cross-coupling of organoboron compounds. Nickel catalysts, for example, have been shown to be effective for certain Suzuki-Miyaura couplings, including those involving alkylboranes. princeton.edu

Copper-catalyzed cross-coupling reactions of arylboronic acids have also been developed, for instance, in the synthesis of diarylamines from nitroarenes. nih.gov Furthermore, recent research has explored the use of other late transition metals like iron, cobalt, platinum, and gold in transmetalation reactions with boronic acids, opening up possibilities for new catalytic applications. rsc.org

Additionally, photocatalytic methods are emerging as a powerful tool for C(sp3)-C(sp2) cross-coupling reactions involving boronic acids, proceeding through different, radical-based mechanisms. st-andrews.ac.uk

Copper-Catalyzed Coupling Reactions

Copper catalysis offers a less expensive and more environmentally benign alternative to palladium- and nickel-catalyzed reactions for certain transformations of boronic acids. acs.orgrsc.org These reactions can proceed through either homocoupling or cross-coupling pathways.

The copper-catalyzed homocoupling of arylboronic acids, including derivatives like this compound, is an important side reaction to consider in cross-coupling, but can also be utilized for the synthesis of symmetrical biaryl compounds. Understanding the mechanism is key to controlling the reaction outcome. nih.gov

The process is believed to initiate with a B-to-Cu(II) transmetalation, a step that is critically enabled by the presence of a coordinating base such as a hydroxide or methoxide. nih.govmdpi.com This base facilitates the formation of a mixed Cu-(μ-OH)-B intermediate, which precedes the transfer of the aryl group from boron to copper. Following the initial transmetalation, a second B-to-Cu transfer to form a bis-aryl Cu(II) complex is generally disfavored. nih.gov Instead, a pathway involving organocopper(II) dimers is proposed. These dimers undergo a coupled transmetalation-electron transfer (TET), leading to the formation of bis-organocopper(III) complexes. These high-valent copper species can then readily undergo reductive elimination to yield the symmetrical biaryl product. nih.govmdpi.com

The key mechanistic steps are summarized below:

Activation of Boronic Acid: The boronic acid reacts with a base (e.g., OH⁻) to form a more nucleophilic boronate species.

B-to-Cu(II) Transmetalation: The aryl group is transferred from the boronate to the Cu(II) salt, often through a bridged intermediate.

Dimerization and TET: Organocopper(II) intermediates can dimerize, facilitating a transmetalation-electron transfer to form a Cu(III)/Cu(I) mixed-valence species. mdpi.com

Reductive Elimination: The Cu(III) center reductively eliminates the two aryl groups to form the C-C bond of the homocoupled product. nih.gov

Controlling factors such as the nature of the base, solvent, and the copper salt are crucial for directing the reaction towards either homocoupling or the desired cross-coupling. nih.gov

Copper catalysts are also employed in cross-coupling reactions of arylboronic acids with various partners. These reactions are significant as they often provide different reactivity and selectivity compared to palladium or nickel systems. acs.org For instance, copper catalysis is effective for C-N and C-O bond formation.

In a typical cross-coupling scenario, such as the reaction with an aryl halide, the proposed mechanism involves the formation of an aryl-copper intermediate via transmetalation of the boronic acid. rsc.org This intermediate then reacts with the aryl halide to form the cross-coupled product. While early methods had limitations with electron-deficient or sterically hindered substrates, recent advancements have expanded the scope. rsc.org Copper-catalyzed methods have been developed for the coupling of aryl- and even alkylboranes with aryl bromides and iodides, often employing an inexpensive copper source. rsc.org

| Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Bromides | Inexpensive Cu-catalyst | Hetero-biaryls | rsc.org |

| Aryl Iodides | XantphosCuCl | Hetero-bi-aryls | rsc.org |

| Primary Alkylboronic Esters | SIMesCuCl | Aryl-Alkyl Compounds | rsc.org |

| α-Diazoketones | CuTC | Branched Allylic Ketones | acs.org |

Nickel-Catalyzed Cross-Coupling with Alkyl Boronic Acids

Nickel-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis, particularly for forming C(sp³)–C(sp²) bonds, which is a challenging transformation. These reactions often proceed via radical mechanisms, offering reactivity patterns distinct from traditional polar, two-electron pathways seen in many palladium-catalyzed processes.

For a cross-coupling reaction to occur, the boronic acid must be activated to facilitate transmetalation to the nickel center. This activation is a critical step in the catalytic cycle. In the context of Suzuki-Miyaura type reactions, this typically involves the formation of a boronate species by the addition of a base. This increases the nucleophilicity of the organic group attached to the boron, making the transfer to the metal center more favorable.

In some nickel-catalyzed systems, especially those involving the cleavage of robust bonds like C-O, the interaction between the base, the boronic ester, and the nickel complex is crucial. For example, density functional theory (DFT) calculations on related systems have shown that a base like cesium fluoride (B91410) can form a quaternary complex with the Ni(0) catalyst, the substrate, and the arylboronic ester, which lowers the activation energy for the subsequent steps.

Another proposed mechanism involves the formation of a nickelacyclopropane intermediate from the substrate and a Ni(0) species. This intermediate can then undergo β-fluorine elimination to form an organonickel(II) species, which then undergoes transmetalation with the arylboronic acid. While these mechanisms are described for other substrates, the general principles of boronic acid activation by a base to form a more reactive "ate" complex are broadly applicable.

A key feature of many nickel-catalyzed cross-couplings, particularly with alkyl halides, is the involvement of radical intermediates. acs.org The catalytic cycle often involves single-electron transfer (SET) steps and halogen-atom transfer (XAT) events. acs.orgnih.gov

A widely accepted mechanism begins with a low-valent nickel(I) species, which is generated within the catalytic cycle. acs.org This Ni(I) complex is capable of activating an alkyl halide through a concerted halogen-atom transfer (XAT) mechanism. acs.org This process involves the transfer of the halogen atom to the nickel center and the simultaneous generation of a carbon-centered radical (R•).

The catalytic cycle can be described as follows:

Radical Generation: A Ni(I) species reacts with an alkyl halide (R-X) to form an alkyl radical (R•) and a Ni(II) complex (L-Ni(II)-X). acs.org

Radical Capture: The aryl group from the this compound (after transmetalation to a separate nickel center) is present as an arylnickel(II) species. This species can efficiently trap the newly formed alkyl radical. acs.org

High-Valent Intermediate: The capture of the alkyl radical by the arylnickel(II) complex generates a high-valent organonickel(III) intermediate. acs.org

Reductive Elimination: This Ni(III) species then undergoes rapid reductive elimination, forming the desired C(sp²)-C(sp³) bond of the cross-coupled product and regenerating a Ni(I) catalyst to continue the cycle. acs.org

This radical-based pathway is distinct from the purely polar, oxidative addition/reductive elimination cycles common in palladium chemistry and allows for the coupling of substrates that are often challenging for other methods. nih.gov

| Mechanistic Step | Description | Key Intermediates | Reference |

| Initiation | Ni(0) undergoes oxidative addition with aryl halide. | (L)Ni(II)(Ar)X | nih.gov |

| Radical Generation | Ni(I) reacts with alkyl halide in a halogen-atom transfer. | R•, (L)Ni(II)X₂ | acs.org |

| Radical Capture | Arylnickel(II) complex traps the alkyl radical. | (L)Ni(III)(Ar)(Alkyl)X | acs.org |

| Reductive Elimination | C-C bond forms from the Ni(III) intermediate, regenerating Ni(I). | Cross-product, Ni(I) | acs.org |

Reactions with Other Late Transition Metals (e.g., Fe, Co, Pt, Au)

Beyond copper and nickel, other late transition metals are also capable of catalyzing reactions involving arylboronic acids, each with unique reactivity profiles.

Iron (Fe): Iron is an attractive catalyst due to its low cost and low toxicity. Iron-catalyzed Suzuki-Miyaura type cross-coupling reactions between alkyl halides and arylboronic esters have been developed. acs.orgnih.gov These reactions often involve radical intermediates and require specific ligands and bases, such as lithium amides, to achieve high yields. acs.orgnih.gov Mechanistic studies suggest the importance of avoiding the formation of iron aggregates, which can be detrimental to catalytic activity. nih.gov Additionally, iron can catalyze the oxidative coupling of arylboronic acids with arenes through a homolytic aromatic substitution pathway involving aryl radicals. nih.gov

Cobalt (Co): Cobalt complexes have been shown to be effective catalysts for various cross-coupling reactions. For example, cobalt can catalyze the C-P bond formation by coupling arylboronic acids with P(O)H compounds. mdpi.com There are also reports of cobalt-catalyzed Minisci reactions where boronic acids act as alkyl radical precursors under photoredox conditions. rsc.org These methods highlight cobalt's ability to engage in single-electron transfer processes, similar to nickel.

Platinum (Pt): Platinum catalysts have been used for the asymmetric ring-opening of oxabenzonorbornadienes with arylboronic acids. acs.orgnih.gov This reaction, catalyzed by a Pt(II) complex, proceeds under mild conditions to afford chiral dihydronaphthalenol products with high yields and enantioselectivities. acs.orgnih.gov This demonstrates a unique mode of reactivity for platinum in activating boronic acids for addition reactions rather than traditional cross-coupling.

Gold (Au): Gold catalysis has emerged as a powerful tool in organic synthesis, though it has traditionally been dominated by non-redox pathways. However, recent studies have shown that gold can catalyze cross-coupling reactions. Au(I)/Au(III) catalytic cycles have been developed for Sonogashira-type couplings of arylboronic acids with terminal alkynes. nih.gov Gold catalysts have also been used for the allylation of arylboronic acids and for the cross-coupling of aryldiazonium salts with arylboronic acids, sometimes accelerated by photoredox conditions. nih.govrsc.orgnih.gov These reactions expand the scope of gold catalysis into the realm of redox-based cross-coupling.

Transition-Metal-Free Transformations of Arylboronic Acids

In recent years, the development of synthetic methodologies that avoid the use of often costly and toxic transition metals has become a significant goal in organic chemistry. Arylboronic acids, traditionally key partners in metal-catalyzed reactions, have also been shown to participate in a variety of transformations without the need for a metal catalyst. acs.orgnih.gov These reactions typically rely on the intrinsic reactivity of the carbon-boron bond, activated by bases, oxidants, or other reagents.

Oxidative Carbon-Boron Bond Cleavage Reactions

One of the most fundamental transition-metal-free transformations of arylboronic acids is the oxidative cleavage of the carbon-boron (C-B) bond to form a carbon-oxygen (C-O) bond, a process known as ipso-hydroxylation. This reaction provides a direct route to phenols from the corresponding boronic acids.

A common and efficient method for this transformation involves the use of an oxidant, with hydrogen peroxide (H₂O₂) being a classic and widely used reagent. acs.orgnih.gov The reaction is typically performed under basic conditions, which facilitates the formation of a hydroperoxy-boronate intermediate that rearranges to yield the phenol (B47542). Other oxidizing systems, such as sodium perborate (B1237305) (SPB) in water or even under solvent-free conditions, have also been developed, offering a green and rapid conversion. rsc.orgorganic-chemistry.org The reaction is generally tolerant of a wide range of functional groups, including halogens like the chloro-substituent present in this compound.

| Arylboronic Acid Example | Oxidant | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Phenylboronic acid | 30% H₂O₂ | H₂O, rt | Phenol | 99 | acs.org |

| 4-Chlorophenylboronic acid | 30% H₂O₂ | H₂O, rt | 4-Chlorophenol | 94 | acs.org |

| (1,1'-Biphenyl)-4-boronic acid | Sodium Perborate (SPB) | H₂O, 50 °C, 10 min | (1,1'-Biphenyl)-4-ol | 85 | rsc.org |

| 4-Methoxyphenylboronic acid | Sodium Perborate (SPB) | Solvent-free, 80 °C, 10 min | 4-Methoxyphenol | 96 | rsc.org |

This table presents data for analogous arylboronic acids to illustrate the expected outcome for the ipso-hydroxylation of this compound.

Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon (C-C) bonds without transition metals is a significant achievement in organic synthesis. Arylboronic acids can act as nucleophilic partners in several such transformations.

A notable example is the reductive coupling of arylboronic acids with N-tosylhydrazones. N-tosylhydrazones, easily generated from aldehydes and ketones, react with boronic acids in the presence of a base (e.g., K₂CO₃) at elevated temperatures. This process is believed to involve the in-situ formation of a diazo compound, which then reacts with the boronic acid. The reaction is highly versatile and tolerates a broad range of functional groups on both coupling partners. Given the stability of the chloro-substituent and the biphenyl moiety under these conditions, this compound is expected to couple efficiently.

Another metal-free C-C bond-forming reaction involves the coupling of arylboronic acids with 1,3-dipoles like nitrile imines. Nitrile imines, generated in situ, can react with boronic acids in a Petasis-Mannich-type process to form aryl hydrazones, effectively creating a new C-C bond.

| Arylboronic Acid Example | Coupling Partner | Conditions | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| (1,1'-Biphenyl)-4-boronic acid | Benzaldehyde Tosylhydrazone | K₂CO₃, Dioxane, 110 °C | 4-Benzyl-1,1'-biphenyl | 91 | |

| 4-Chlorophenylboronic acid | Acetophenone Tosylhydrazone | K₂CO₃, Dioxane, 110 °C | 1-Chloro-4-(1-phenylethyl)benzene | 85 | |

| Phenylboronic acid | C-phenyl-N-phenylnitrile imine | CH₂Cl₂, rt, hv | N'-(Diphenylmethylene)benzohydrazide Derivative | 92 |

This table showcases representative metal-free C-C bond forming reactions with analogous boronic acids.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-X)

Beyond C-C and C-O bond formation, transition-metal-free methods have been developed to form bonds between the aryl carbon and various heteroatoms like nitrogen and halogens.

Formation of Carbon-Nitrogen (C-N) Bonds The direct amination of arylboronic acids provides a powerful, metal-free route to anilines. A highly effective method employs hydroxylamine-O-sulfonic acid (HSA) as an inexpensive and common "+NH₂" equivalent. The reaction proceeds under aqueous basic conditions at room temperature and is tolerant of many functional groups, including halogens. This makes it an ideal candidate for the amination of this compound. Another approach involves the reaction of arylboronic acids with organic azides at elevated temperatures to form secondary anilines. acs.org

Formation of Carbon-Oxygen (C-O) Bonds (Etherification) The formation of diaryl ethers can be achieved without transition metals by reacting arylboronic acids with phenols. One strategy involves activating the boronic acid to an S-arylphenothiazinium salt, which then undergoes an SₙAr reaction with a phenol in the presence of a base like t-BuOK. This two-step, one-pot procedure allows for the selective synthesis of a wide range of diaryl ethers.

Formation of Carbon-Halogen (C-X) Bonds The C-B bond can be converted into a carbon-halogen bond (ipso-halogenation) using various electrophilic halogenating agents. For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are effective reagents for the chlorination, bromination, and iodination of arylboronic acids and their derivatives. acs.org These reactions are typically mild and exhibit broad substrate scope. acs.org More recently, electrochemical methods have been developed for the halodeborylation of arylboronic acids using simple metal halides (e.g., KI, KBr) as the halogen source.

| Arylboronic Acid Example | Reagent(s) | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| C-N Bond Formation | ||||

| 4-Iodophenylboronic acid | Hydroxylamine-O-sulfonic acid, NaOH | 4-Iodoaniline | 85 | |

| 4-Chlorophenylboronic acid | Phenyl azide | N-(4-chlorophenyl)aniline | 75 | acs.org |

| C-O Bond Formation | ||||

| 4-Methoxyphenylboronic acid | S-Arylphenothiazinium formation, then 4-tert-butylphenol, t-BuOK | Diaryl Ether | 91 | |

| C-X Bond Formation | ||||

| 4-Phenylphenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 4-Bromo-1,1'-biphenyl | 99 | acs.org |

| Phenylboronic acid | KI, Electrochemical (Anodic Oxidation) | Iodobenzene | 92 |

This table summarizes various transition-metal-free C-Heteroatom bond forming reactions using model arylboronic acids.

Catalytic Applications of Arylboronic Acids, with Relevance to 3 Chlorobiphenyl 4 Boronic Acid

Principles of Organoboron Acid Catalysis (BAC)

The catalytic action of organoboron acids is primarily rooted in their Lewis acidic nature and their capacity for reversible covalent bonding. These characteristics allow for the activation of various functional groups, facilitating a range of chemical reactions.

Organoboron compounds, such as arylboronic acids, possess a vacant p-orbital on the boron atom, making them effective Lewis acids. This Lewis acidity allows them to accept a pair of electrons from a Lewis base, thereby activating the substrate. The catalytic activity of organoboron compounds is directly related to their Lewis acidity, though a unified method for determining this property remains elusive.

In the context of catalysis, the boron atom can interact with various functional groups, but its interaction with hydroxyl groups is particularly significant. This interaction can proceed through several modes of activation. One common mode involves the formation of a Lewis acid-base complex with the substrate. In other cases, particularly where simple Lewis acid-base complexes are not favored, catalysis can occur through hydrogen bonding or Lewis acid-assisted Brønsted acidity of water or other hydroxyl-containing species. For instance, the interaction of an arylboronic acid with a co-catalyst like perfluoropinacol (B1203177) can generate a highly electrophilic and Lewis acidic boronic ester in situ. This species can then facilitate the ionization of substrates like benzylic alcohols.

The Lewis acidity of arylboronic acids can be tuned by modifying the substituents on the aryl ring. However, studies on 2,6-diarylphenylboronic acids have shown that the Lewis acidity may not significantly change with the introduction of electron-withdrawing or electron-donating groups at a distant position on the flanking aromatic rings. This suggests that other factors, such as polar-π interactions and solvation effects, also play a crucial role in stabilizing the boronic acid and its corresponding boronate form.

A key feature of organoboron acid catalysis is the ability of boronic acids to form reversible covalent bonds with molecules containing hydroxyl groups, such as alcohols and diols. This interaction leads to the formation of boronate esters. The formation of these esters is a dynamic process, and the bonds can be readily formed and broken under specific conditions or in response to external stimuli.

This reversible covalent bonding is fundamental to the catalytic cycle of many boronic acid-catalyzed reactions. For example, in reactions involving diols, the boronic acid can form a cyclic boronate ester, which enhances the acidity of the remaining hydroxyl group, facilitating further reactions. This principle has been extensively utilized in the development of sensors for saccharides, which are rich in diol functionalities.

The interaction is not limited to diols; boronic acids can also form conjugates with single hydroxyl groups, such as those found in serine and threonine residues of proteins. This interaction forms an anionic tetrahedral boronate structure, which can mimic the transition state of certain enzymatic reactions. This reversible covalent chemistry has proven to be a valuable tool in medicinal chemistry and for targeting biomolecules.

Specific Catalytic Organic Transformations

The principles of Lewis acidity and reversible covalent interactions enable arylboronic acids to catalyze a variety of important organic reactions, including dehydrations, carbonyl condensations, and acylations/alkylations.

Arylboronic acids are effective catalysts for dehydration reactions, particularly the dehydrative substitution of alcohols. This process typically involves the activation of a hydroxyl group by the boronic acid, facilitating its departure as a water molecule and the subsequent formation of a new bond.

For example, a combination of pentafluorophenylboronic acid and oxalic acid has been shown to catalyze the dehydrative substitution of benzylic alcohols to form ethers. This system can be applied to intermolecular reactions to form symmetrical ethers, intramolecular cyclizations of diols to produce cyclic ethers like tetrahydrofurans and tetrahydropyrans, and intermolecular crossed-etherification reactions between two different alcohols. Mechanistic studies suggest that a catalytic intermediate is formed between the arylboronic acid and oxalic acid. This combination likely acts as a Brønsted acid to protonate the alcohol, promoting an SN1-type reaction mechanism.

The table below summarizes the application of arylboronic acid catalysis in dehydration reactions leading to ether formation.

| Catalyst System | Substrate | Product Type | Reference |

| Pentafluorophenylboronic acid / Oxalic acid | Benzylic alcohols | Symmetrical ethers | |

| Pentafluorophenylboronic acid / Oxalic acid | Diols | Aryl-substituted tetrahydrofurans and tetrahydropyrans | |

| Pentafluorophenylboronic acid / Oxalic acid | Two different alcohols | Crossed-ethers |

Arylboronic acids also catalyze carbonyl condensation reactions, such as Aldol-type and Mannich reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis.

In the Aldol-type condensation , an enol or enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. Acid catalysis, including by arylboronic acids, facilitates this reaction by promoting keto-enol tautomerism, activating the carbonyl group towards nucleophilic attack by the enol, and assisting in the final dehydration step by making the hydroxyl group a better leaving group.

The Mannich reaction involves the aminoalkylation of a carbon acid. Arylboronic acids have been successfully employed as catalysts in three-component Mannich reactions. For instance, an arylboronic acid was used to catalyze the reaction of β-ketoacids and enamines to produce β-aminoketones, with carbon dioxide as the only byproduct. This transformation proceeds under mild conditions with a low catalyst loading. The proposed mechanism for phenylboronic acid-catalyzed Mannich reactions highlights its role in activating the substrates. However, the reactivity in some boronic acid-catalyzed Mannich reactions can be influenced by the electronic properties of the substrates and the boronic acid catalyst itself.

Arylboronic acids have proven to be effective catalysts for acylation and alkylation reactions, often proceeding through a dehydrative pathway. These reactions are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkylation Reactions: Arylboronic acid catalysis has been successfully applied to the dehydrative C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as electrophiles. This method allows for the formation of new C-C bonds with water as the sole byproduct. The reaction is also applicable to the allylation of benzylic alcohols using allyltrimethylsilane (B147118) as the nucleophile. Mechanistic studies suggest that a combination of an arylboronic acid (e.g., pentafluorophenylboronic acid) and a co-catalyst (e.g., oxalic acid) forms a Brønsted acid in situ that promotes an SN1-type reaction.

Arylboronic acids also catalyze the reductive alkylation of azoarenes to N-alkylated hydrazines. This one-pot tandem reaction involves the reduction of an azoarene to a hydrazoarene, followed by reductive alkylation with an aldehyde and a Hantzsch ester. The boronic acid catalyst in this transformation exhibits a dual role as both a Lewis acid and a hydrogen-bond donor.

Acylation Reactions: While direct arylboronic acid-catalyzed acylation is a developing area, the principles of substrate activation are relevant. The ability of boronic acids to activate carboxylic acids is a key aspect of direct amide bond formation, a process closely related to acylation.

The table below provides examples of arylboronic acid-catalyzed alkylation reactions.

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Dehydrative C-alkylation | 1,3-Diketones/β-Ketoesters and Benzylic Alcohols | Pentafluorophenylboronic acid / Oxalic acid | C-Alkylated 1,3-dicarbonyls | |

| Dehydrative Allylation | Benzylic Alcohols and Allyltrimethylsilane | Pentafluorophenylboronic acid / Oxalic acid | Allylated Arenes | |

| Reductive Alkylation | Azoarenes, Aldehydes, Hantzsch Ester | Arylboronic acid | N-Alkyl-N,N'-diarylhydrazines | |

| Dehydrative Alkylation | β-Ketoacids and Alcohols | Arylboronic acid | β-Aryl ketones and β-Ketoesters |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. sigmaaldrich.com Arylboronic acids have emerged as effective catalysts for certain types of cycloadditions, particularly those involving the activation of a dienophile or a diene. For instance, they can catalyze [4+3] cycloaddition reactions, which provide access to seven-membered rings, a structural motif found in numerous natural products. organicreactions.orgwikipedia.orgrsc.org

The catalytic action of arylboronic acids in these reactions is generally attributed to their ability to act as Lewis acids, coordinating to a carbonyl group on one of the reactants. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack by the other reactant. While specific studies detailing the use of 3'-Chlorobiphenyl-4-boronic acid as a catalyst for cycloaddition are not prevalent in the reviewed literature, the principles governing the catalytic activity of other arylboronic acids can be extrapolated. For example, 3,5-Bis-(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for the [4+3] cycloaddition of furans with oxyallyl cations, leading to the formation of cyclohepta[b]benzofurans and cyclohepta[b]indoles.

The electronic nature of the substituents on the aryl ring of the boronic acid catalyst plays a crucial role in its efficacy. Electron-withdrawing groups tend to increase the Lewis acidity of the boron atom, thereby enhancing its catalytic activity. In the case of this compound, the presence of a chloro substituent, which is an electron-withdrawing group, would be expected to enhance its Lewis acidity and, consequently, its potential as a catalyst in cycloaddition reactions. The biphenyl (B1667301) moiety may also influence catalytic activity through steric and electronic effects.

Table 1: Examples of Arylboronic Acid-Catalyzed Cycloaddition Reactions

| Diene/Nucleophile | Dienophile/Electrophile | Arylboronic Acid Catalyst | Product | Yield (%) | Reference |

| Furan | Oxyallyl cation (from 2,4-dibromopentan-3-one and NaI) | 3,5-Bis(trifluoromethyl)phenylboronic acid | Substituted oxabicyclo[3.2.1]octene | 85 | N/A |

| N-Methylpyrrole | Oxyallyl cation (from 2,4-dibromopentan-3-one and NaI) | 3,5-Bis(trifluoromethyl)phenylboronic acid | Substituted azabicyclo[3.2.1]octene | 82 | N/A |

| Indole | α,β-Unsaturated aldehyde | Tryptophan-derived imidazolidinone with a boronate group | Tetrahydro-1H-carbazole derivative | 94 | princeton.edu |

Esterification and Amidation Reactions

Arylboronic acids have proven to be effective catalysts for the direct esterification of carboxylic acids with alcohols and the amidation of carboxylic acids with amines. nih.govacs.org These reactions are of fundamental importance in organic synthesis, and the use of boronic acid catalysts offers a milder and more environmentally benign alternative to traditional methods that often require harsh conditions or stoichiometric activating agents.

The mechanism of boronic acid-catalyzed esterification and amidation is believed to involve the formation of an acyloxyboronate intermediate. The boronic acid reacts with the carboxylic acid to form this intermediate, which is more electrophilic than the parent carboxylic acid. This increased electrophilicity facilitates the attack by the alcohol or amine nucleophile, leading to the formation of the corresponding ester or amide and regeneration of the boronic acid catalyst. The removal of water is often necessary to drive the equilibrium towards product formation. rsc.org

While direct catalytic data for this compound in these reactions is limited, studies on related arylboronic acids provide valuable insights. For instance, ortho-iodoarylboronic acids have been identified as particularly effective catalysts for direct amidation at room temperature. organic-chemistry.orgacs.org The presence of a halogen substituent at the ortho position is thought to play a crucial role in the catalytic cycle. rsc.org In this compound, the chloro group is at the 3'-position of the biphenyl system, which is meta to the boronic acid group on the second phenyl ring. Its electronic influence would still contribute to the Lewis acidity of the boron center.

Table 2: Examples of Arylboronic Acid-Catalyzed Amidation Reactions

| Carboxylic Acid | Amine | Arylboronic Acid Catalyst | Product | Yield (%) | Reference |

| Phenylacetic acid | Pyrrolidine | 5-Methoxy-2-iodophenylboronic acid | N-(Phenylacetyl)pyrrolidine | 72 | acs.org |

| 4-Phenylbutyric acid | Benzylamine | (3,4,5-Trifluorophenyl)boronic acid | N-Benzyl-4-phenylbutanamide | 94 | orgsyn.org |

| Benzoic acid | 4-Phenylbutylamine | 2-Chlorophenylboronic acid | N-(4-Phenylbutyl)benzamide | 90 | nih.gov |

Note: This table presents examples of amidation reactions catalyzed by various arylboronic acids to illustrate the scope of this transformation. Direct catalytic data for this compound in esterification or amidation is not extensively documented in the reviewed literature.

Influence of Substituents and Boronic Acid Structure on Catalytic Activity

Electronic Effects: Electron-withdrawing substituents on the aryl ring generally enhance the Lewis acidity of the boronic acid. nih.gov This increased acidity leads to a more effective activation of the substrate, often resulting in higher reaction rates and yields. For this compound, the chloro group at the 3'-position exerts an electron-withdrawing inductive effect, which would be expected to increase the Lewis acidity of the boronic acid group and thus enhance its catalytic potential. Conversely, electron-donating groups tend to decrease Lewis acidity and may lead to lower catalytic activity in reactions where Lewis acid activation is the key step. nih.gov

Steric Effects: The steric hindrance around the boronic acid group can also play a critical role. Bulky substituents, particularly in the ortho position, can hinder the approach of reactants to the boron center. nih.gov This can sometimes be detrimental to catalytic activity. However, in some cases, steric bulk can be beneficial, for example, by preventing catalyst deactivation pathways or by influencing the stereoselectivity of a reaction. In this compound, the biphenyl framework provides a certain degree of steric bulk, and the chloro group at the 3'-position is relatively remote from the boronic acid group, suggesting that its steric impact might be less pronounced than that of an ortho substituent.

Derivatization and Further Functionalization of the 3 Chlorobiphenyl 4 Boronic Acid Moiety

Transformation of the Boronic Acid Group to Other Functionalities

The boronic acid functional group is not merely a tool for carbon-carbon bond formation; it can be readily transformed into a variety of other functional groups through ipso-substitution, where the boronic acid moiety is replaced directly. These deborylative reactions significantly broaden the synthetic utility of 3'-Chlorobiphenyl-4-boronic acid.

The conversion of aryl boronic acids to aryl nitriles (Ar-B(OH)₂ → Ar-CN) is a valuable transformation, as the nitrile group is a key precursor for amines, amides, carboxylic acids, and various heterocycles. One of the pioneering methods for this conversion involves a palladium-catalyzed reaction using non-toxic cyanating agents. nih.gov For instance, (hetero)aryl boronic acids can react with potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium acetate (B1210297) catalyst to yield the corresponding aryl nitriles. nih.gov This method is noted for its compatibility with a relatively broad range of functional groups. nih.gov

Applying this to this compound would result in the formation of 3'-Chloro-4-cyanobiphenyl.

Table 1: Illustrative Conditions for Deborylative Cyanation

| Reagent/Catalyst System | Cyanating Agent | Product | Key Features |

|---|---|---|---|

| Pd(OAc)₂, Cu(OAc)₂·H₂O, I₂, K₂CO₃ | K₄[Fe(CN)₆] | 3'-Chloro-4-cyanobiphenyl | Utilizes a non-toxic, inexpensive cyanide source. nih.gov |

This table is illustrative of general methods applied to the specific compound.

The introduction of thiocyanate (B1210189) (-SCN) and selenocyanate (B1200272) (-SeCN) groups into the biphenyl (B1667301) scaffold can be accomplished through deborylative pathways, providing access to compounds with potential applications in materials science and medicinal chemistry.

Thiocyanation: The synthesis of aryl thiocyanates from aryl boronic acids was first demonstrated in 2013 using potassium thiocyanate (KSCN) with a copper(II) acetate catalyst. rsc.org More recently, electrochemical methods have been developed that offer a greener approach, proceeding under metal- and oxidant-free conditions. rsc.orgrsc.org These electrochemical reactions can utilize sources like trimethylsilyl (B98337) thiocyanate (TMSNCS) or ammonium (B1175870) thiocyanate (NH₄SCN) to efficiently convert aryl boronic acids into aryl thiocyanates. nih.govrsc.org The reaction on this compound would yield 3'-Chloro-4-thiocyanatobiphenyl.

Selenocyanation: The synthesis of aryl selenocyanates from boronic acids is less common but highly effective methods have been reported. rsc.org A notable metal-free approach involves treating the aryl boronic acid with selenium dioxide and malononitrile, which generates the active selenocyanating agent in situ. nih.govresearchgate.net This reaction proceeds under mild, catalyst-free conditions to give excellent yields. researchgate.net Electrochemical methods have also proven successful for the deborylative selenocyanation of aryl boronic acids. rsc.orgrsc.org Research indicates that substrates with electron-donating groups tend to provide better yields than those with electron-withdrawing groups like the chloro-substituent. rsc.org The product of this reaction would be 3'-Chloro-4-selenocyanatobiphenyl.

Table 2: Reagents for Deborylative Thiocyanation and Selenocyanation

| Transformation | Reagent System | Conditions | Product |

|---|---|---|---|

| Thiocyanation | KSCN, Cu(OAc)₂, 4-methylpyridine, O₂ | Catalytic | 3'-Chloro-4-thiocyanatobiphenyl rsc.org |

| Thiocyanation | TMSNCS, KF | Electrochemical, Metal-free | 3'-Chloro-4-thiocyanatobiphenyl nih.govrsc.org |

| Selenocyanation | SeO₂, Malononitrile | Catalyst-free, Additive-free | 3'-Chloro-4-selenocyanatobiphenyl nih.govresearchgate.net |

This table is illustrative of general methods applied to the specific compound.

The carbon-boron bond can be selectively cleaved and replaced with a halogen atom (ipso-halogenation), a fundamental transformation in organic synthesis. These reactions provide a route to aryl halides that may be difficult to access through direct electrophilic aromatic substitution due to regioselectivity issues. Transition-metal-free methods are common for this purpose. nih.gov

Bromination and Iodination: Mild and efficient ipso-bromination and iodination of aryl boronic acids can be achieved using N-halosuccinimides. nih.gov N-Bromosuccinimide (NBS) is used for bromination and N-Iodosuccinimide (NIS) for iodination. These reactions tolerate a wide array of functional groups, including those on heterocyclic systems. nih.gov

Fluorination: For the introduction of fluorine, a more specialized electrophilic fluorinating agent is required. Reagents such as Selectfluor™ are effective for the ipso-fluorination of aryl boronic acids. nih.gov

For this compound, these reactions would yield 4-bromo-3'-chlorobiphenyl, 4-iodo-3'-chlorobiphenyl, or 4-fluoro-3'-chlorobiphenyl, respectively.

Table 3: Conditions for Deborylative Halogenation

| Halogenation Type | Reagent | Expected Product | Key Features |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3'-chlorobiphenyl | Mild, transition-metal-free conditions. nih.gov |

| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-3'-chlorobiphenyl | Tolerates a wide range of functional groups. nih.gov |

This table is illustrative of general methods applied to the specific compound.

Synthetic Utility in Building Complex Biphenyl Architectures

The primary application of this compound is as a building block in the construction of more complex, poly-substituted biphenyl and terphenyl systems. This is most famously achieved through the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon bonds.

In this context, this compound acts as the organoboron partner. It can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst and a base. This reaction forges a new carbon-carbon bond at the 4-position of the biphenyl system, extending the molecular framework. The presence of the chloro-substituent on the second ring adds another layer of utility, as it can be used as a reactive handle for subsequent transformations, allowing for the stepwise and controlled construction of intricate architectures.

For example, coupling this compound with an aryl bromide (Ar-Br) would yield a 3'-chloro-quaterphenyl derivative, which still contains the chloro-substituent for further functionalization.

Strategies for Orthogonal Functionalization and Multi-Step Synthesis

Orthogonal functionalization refers to the selective modification of one functional group in a molecule without affecting other reactive sites. The structure of this compound is ideally suited for such strategies due to the different reactivity of the C-B bond and the C-Cl bond.

A typical multi-step synthetic strategy would involve:

First Coupling (at the C-B bond): A Suzuki-Miyaura coupling is performed under standard conditions, which are highly selective for the boronic acid group. The C-Cl bond is generally unreactive under these conditions. This step attaches a new substituent at the 4-position.

Second Coupling (at the C-Cl bond): The product from the first step, which now contains a 3'-chloro-terphenyl or similar core, can undergo a second cross-coupling reaction at the chloro-substituted position. While C-Cl bonds are less reactive than C-Br or C-I bonds, they can be activated for Suzuki, Buchwald-Hartwig amination, Sonogashira coupling, or other reactions by using specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands and more forcing reaction conditions (e.g., higher temperatures).

This orthogonal approach allows for the programmed and regioselective synthesis of complex, non-symmetrical biaryl and polyaryl products from a single, versatile starting material. This capability is crucial in the fields of drug discovery, liquid crystal development, and organic electronics, where precise molecular architecture dictates function. The ability to use post-synthetic modification via Suzuki-Miyaura coupling to functionalize frameworks highlights the robust and selective nature of the C-B bond's reactivity. nih.gov

Emerging Research Directions and Future Outlook for 3 Chlorobiphenyl 4 Boronic Acid

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of and with boronic acids. The goal is to minimize waste, reduce energy consumption, and use less toxic materials. nih.gov For 3'-chlorobiphenyl-4-boronic acid, this translates into developing more sustainable protocols for its synthesis and its use in subsequent reactions, such as the Suzuki-Miyaura coupling.

Key Research Thrusts:

Aqueous-Phase Catalysis: Research is focused on adapting cross-coupling reactions to be performed in water, a benign solvent. For instance, a green synthesis of biphenyl (B1667301) carboxylic acids has been achieved via Suzuki-Miyaura coupling in water using a water-soluble nanocatalyst. researchgate.net This approach reduces the reliance on volatile organic compounds (VOCs).

Energy Efficiency: Microwave irradiation is being explored as an alternative to conventional heating to significantly reduce reaction times and energy consumption. nih.gov In some multicomponent reactions, microwave activation has slashed reaction times from hours to minutes. nih.gov

Atom Economy: Efforts are being made to design synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product. nih.gov Catalytic direct dehydrative amidation, for example, is considered an ideal green methodology as it produces water as the only byproduct. rsc.org

Phase-Switching Purification: An innovative strategy to reduce solvent and silica (B1680970) gel waste from chromatographic purification involves using the boronic acid group as a "phase-switch tag". acs.org By reversibly converting the hydrophobic boronic acid to a hydrophilic boronate salt through pH adjustment, the desired compound can be selectively moved between organic and aqueous phases, facilitating easy separation from impurities. acs.org

Biodegradability: A notable advantage of boronic acids is their degradation to boric acid, a compound generally considered environmentally benign. mdpi.com This "green" end-of-life is a significant benefit in sustainable chemical design. mdpi.com

Advancements in Chemo- and Regioselective Transformations

Achieving high selectivity is a paramount goal in modern organic synthesis, as it eliminates the need for cumbersome protection and deprotection steps. For a multifunctional molecule like this compound, with its distinct phenyl rings and reactive boronic acid group, chemo- and regioselectivity are crucial for its precise incorporation into complex target molecules.

Key Research Thrusts:

Catalyst-Controlled Regioselectivity: Research has demonstrated that organoboron compounds can be used as catalysts to control the regioselective functionalization of polyols and carbohydrates. nih.govacs.org Diarylborinic acid pre-catalysts, for example, have been shown to promote the efficient monoalkylation and monosulfonylation of diol substrates by selectively activating one hydroxyl group over another. nih.gov This principle could be extended to selectively functionalize substrates using this compound.

Stereospecific Cross-Coupling: A significant challenge has been the stereospecific cross-coupling of secondary and tertiary boronic esters. acs.org Recent breakthroughs have shown that by forming a chiral boronate complex, a subsequent reaction cascade can lead to cross-coupling with complete retention of configuration, a level of control previously unattainable with standard methods. acs.org

Orthogonal Reactivity: The development of "boron-masking" strategies allows for the functionalization of other parts of an organoboronic acid molecule while keeping the boronyl group intact. pharm.or.jp This is achieved by using a protective group for the boronic acid that is stable under conditions for other reactions like Suzuki-Miyaura coupling or Buchwald-Hartwig amination, enabling more complex and efficient synthetic sequences. pharm.or.jp

Exploration of New Catalytic Paradigms and Organoboron Acid Catalysis

A paradigm shift in the use of organoboron compounds is their emergence not just as reagents but as catalysts themselves. nih.govresearchgate.net The Lewis acidic nature of the boron atom in compounds like this compound allows it to activate a wide range of functional groups, opening up new catalytic possibilities. nih.gov

Key Research Thrusts:

Dehydration Reactions: Organoboron acids have proven to be effective catalysts for various dehydration reactions, including the formation of amides, esters, and ethers. rsc.orgnih.gov They function by activating hydroxyl or carboxyl groups through covalent bond formation, facilitating the removal of water. rsc.orgresearchgate.net This avoids the need for stoichiometric coupling reagents, aligning with green chemistry principles. rsc.org

Carbonyl Condensations: Boric acid and its organic derivatives can catalyze aldol-type and Mannich reactions by activating carbonyl groups. nih.gov This extends the utility of boronic acids beyond their traditional role in cross-coupling.

Photoredox Catalysis: A novel approach involves using photoredox catalysis to generate carbon-centered radicals from boronic acid derivatives. researchgate.net This method enables new types of C-C bond-forming reactions that are difficult to achieve through traditional means. The activation often involves the coordination of the boronic ester with a Lewis base, making it susceptible to single-electron oxidation by a photocatalyst. researchgate.net

Bifunctional and Assisted Catalysis: The ability of organoboron acids to interact with hydroxyl groups can be used to achieve catalyst-controlled regioselective functionalization. acs.org By altering the interaction with the organoboron acid catalyst, OH groups can be activated as pronucleophiles, enabling selective reactions on complex molecules like carbohydrates. acs.org

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate reaction discovery and optimization, the integration of modern automation technologies is essential. Flow chemistry and high-throughput experimentation (HTE) are transforming how chemical processes are developed, and boronic acid chemistry is well-suited for these platforms.

Key Research Thrusts:

High-Throughput Experimentation (HTE): The Suzuki-Miyaura coupling, a cornerstone reaction for this compound, is ideally suited for HTE. acs.org Automated platforms can rapidly screen vast arrays of catalysts, ligands, bases, and solvents in 96-well plates or other microscale formats. acs.org This allows for the rapid identification of optimal reaction conditions while consuming minimal material. acs.org

Flow Chemistry: Synthesizing boronic acids and performing subsequent cross-coupling reactions in continuous flow reactors offers significant advantages in terms of safety, scalability, and process control. mdpi.com For example, the generation of reactive organolithium intermediates for borylation can be performed more safely at a small scale within a flow reactor before being immediately consumed in the next step. mdpi.com Flow processes have been developed for the synthesis of active pharmaceutical ingredients using methodologies involving boronic acids. researchgate.net

High-Throughput Analysis: The development of rapid analytical methods is crucial to support HTE and flow chemistry. Ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) methods have been developed for the high-throughput analysis of a broad range of boronic acids with run times as short as one minute per sample. researchgate.netrsc.org This enables real-time monitoring and rapid evaluation of experimental outcomes.

Q & A

Q. What are the established synthetic routes for 3'-Chlorobiphenyl-4-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of arylboronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or protodeboronation of boronic esters. For example, alkyl boronic esters can undergo protodeboronation under acidic or oxidative conditions to yield boronic acids . Reaction parameters such as temperature, catalyst loading (e.g., palladium catalysts), and solvent polarity significantly impact yield. For chlorinated derivatives, inert atmospheres (e.g., N₂) are recommended to prevent side reactions with moisture or oxygen.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : B NMR is critical for confirming boronic acid functionality (typical δ ~30 ppm for arylboronic acids). H and C NMR identify substituents (e.g., chlorine position and biphenyl structure) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% as per commercial standards in ). Reverse-phase columns with UV detection at 254 nm are common.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., C₁₂H₉BClO₂; calc. 230.47 g/mol).

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine group enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the biphenyl structure may slow catalyst turnover. Optimization of ligands (e.g., bulky phosphines) and bases (e.g., K₂CO₃) is recommended to balance reactivity and stability .

Advanced Research Questions

Q. How can researchers address contradictory data in Suzuki-Miyaura coupling yields using this compound?

- Methodological Answer : Discrepancies in yields often arise from:

- Catalyst-Precursor Mismatch : Palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) affect catalytic activity. Screen ligands using Design of Experiments (DoE) .

- Substrate Purity : Trace moisture or boroxines (cyclic trimers) reduce reactivity. Pre-purify via recrystallization (e.g., using EtOAc/hexane) or column chromatography .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Test mixtures like THF/H₂O with phase-transfer catalysts .

Q. What strategies improve the stability of this compound in aqueous environments for biosensing applications?

- Methodological Answer : Boronic acids reversibly bind diols (e.g., sugars), but hydrolysis in water can degrade the compound. Strategies include:

- Derivatization : Convert to boronate esters (e.g., with 1,2-diols) to enhance stability .

- pH Control : Work at mildly acidic conditions (pH 5–6) to slow hydrolysis while maintaining diol-binding capacity .

- Nanoscale Encapsulation : Use liposomes or polymeric micelles to shield the boronic acid from bulk water .

Q. How can computational methods predict the compound’s binding affinity to biomolecular targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with proteins (e.g., lectins or enzymes with diol-binding sites). Parameterize boron’s partial positive charge for accuracy .

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for boronate ester formation using DFT (e.g., B3LYP/6-31G* level) to predict binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products